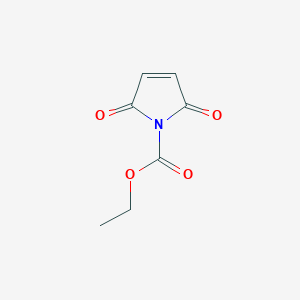

Ethyl 2,5-dioxopyrrole-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXSQROIUORWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313039 | |

| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-49-7 | |

| Record name | Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55750-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 2,5-dioxopyrrole-1-carboxylate

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. This guide provides an in-depth, multi-faceted strategy for the structural elucidation of Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS No. 55750-49-7), a representative N-substituted maleimide. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow where each analytical step provides evidence that corroborates the others. We will explore how foundational knowledge from chemical synthesis, coupled with a suite of modern spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—forms a cohesive body of evidence. Furthermore, we discuss the roles of X-ray crystallography as the definitive standard for structural proof and computational chemistry for theoretical validation. This guide is designed to serve as a practical framework for researchers tasked with confirming the identity and structure of novel chemical entities.

Introduction: The Molecule and the Mandate

This compound is a heterocyclic compound belonging to the N-substituted maleimide class. These molecules are of significant interest due to the reactive nature of the maleimide double bond, which is frequently exploited in bioconjugation, polymer synthesis, and materials science.[1][2] The precise arrangement of atoms—the molecule's structure—dictates its physical, chemical, and biological properties. Therefore, rigorous structural confirmation is not merely an academic exercise; it is a critical prerequisite for any subsequent application, ensuring reproducibility, safety, and efficacy.

This guide presents a holistic and validated workflow for confirming the structure of this compound, as shown below.

Caption: Overall workflow for structure elucidation.

Foundational Evidence from Chemical Synthesis

The most logical starting point for structural elucidation is the synthesis itself. The predicted product of a chemical reaction provides a strong hypothesis for the molecule's structure.

Synthetic Pathway: Acylation of Maleimide

This compound is readily synthesized by the N-acylation of maleimide with ethyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine or triethylamine.[3]

References

Investigating the reaction mechanism of Ethyl 2,5-dioxopyrrole-1-carboxylate

An In-Depth Technical Guide to the Reaction Mechanisms of Ethyl 2,5-dioxopyrrole-1-carboxylate

Abstract

This compound (CAS: 55750-49-7) is a highly functionalized N-substituted maleimide that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient carbon-carbon double bond, imparts a predictable and potent reactivity profile. This guide provides a comprehensive investigation into the core reaction mechanisms of this reagent, focusing on its behavior as both a dienophile in Diels-Alder cycloadditions and an electrophile in Michael additions. We will explore the causality behind its reactivity, present detailed, validated experimental protocols for mechanistic investigation, and discuss its applications in the context of drug discovery and development.

Introduction and Significance

This compound belongs to the N-substituted maleimide family, a class of compounds renowned for their utility in covalent chemistry. The structure is defined by a five-membered pyrrole-2,5-dione ring, where the nitrogen atom is substituted with an electron-withdrawing ethoxycarbonyl group. This substitution is critical, as it significantly modulates the electronic properties of the maleimide core, enhancing its electrophilicity and making it a highly reactive partner in several key organic transformations.

The predictable reactivity of this molecule has positioned it as a valuable tool for constructing complex molecular architectures. In drug development, the maleimide motif is frequently employed in bioconjugation strategies, particularly for linking therapeutic payloads to proteins or antibodies.[1] Furthermore, derivatives synthesized from this core have shown promise as potential anti-inflammatory and analgesic agents.[2][3][4] A thorough understanding of its reaction mechanisms is therefore essential for any researcher aiming to leverage its synthetic potential.

Synthesis and Physicochemical Profile

The primary route for synthesizing this compound involves the acylation of maleimide with ethyl chloroformate.[5] This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base, such as N-methylmorpholine, to activate the maleimide nitrogen for attack on the chloroformate.

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 5. This compound CAS#: 55750-49-7 [m.chemicalbook.com]

A Comprehensive Technical Guide to N-Substituted Maleimides: Synthesis, Reactivity, and Applications in Drug Development and Materials Science

Abstract: N-substituted maleimides are a cornerstone of modern chemical biology and materials science, prized for their unique reactivity and versatility. This guide provides an in-depth exploration of their fundamental chemistry, synthesis, and reactivity, with a particular focus on the thiol-maleimide Michael addition reaction. We delve into the critical factors influencing this conjugation method, including stability and potential side reactions. Furthermore, this whitepaper offers a comprehensive overview of their applications in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), and their growing importance in polymer chemistry for the development of functional materials and hydrogels. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

The Core Chemistry of N-Substituted Maleimides

N-substituted maleimides are derivatives of maleic acid and are characterized by a five-membered ring containing an imide functional group. The defining feature of these compounds is the electrophilic carbon-carbon double bond within the ring, which makes them highly reactive towards nucleophiles. The substituent on the nitrogen atom (the "N-substituent") can be varied to modulate the reactivity, solubility, and other physicochemical properties of the maleimide.

The Maleimide Moiety: A Superior Michael Acceptor

The reactivity of the maleimide double bond is central to its utility. It readily undergoes Michael addition reactions with soft nucleophiles, most notably thiols.[1] This reaction is highly efficient and selective, proceeding under mild, physiological conditions, which is a key reason for its widespread use in bioconjugation.[1][2] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH, highlighting its chemoselectivity.[2][3]

The Influence of the N-Substituent

The nature of the N-substituent plays a crucial role in the properties of the maleimide. For instance, electron-withdrawing groups on the N-substituent can increase the electrophilicity of the double bond, potentially accelerating the reaction with thiols.[4] Conversely, bulky substituents may sterically hinder the reaction. The N-substituent is also a key handle for introducing other functionalities, such as fluorescent dyes, polyethylene glycol (PEG) chains for improved solubility, or cytotoxic drugs for ADCs.[5][]

Synthesis of N-Substituted Maleimides

The synthesis of N-substituted maleimides is typically a straightforward process, most commonly achieved through the reaction of maleic anhydride with a primary amine, followed by cyclization.

The Classical Two-Step Synthesis

The most common method for preparing N-substituted maleimides involves two steps:

-

Formation of the Maleamic Acid: Maleic anhydride is reacted with a primary amine in a suitable solvent, such as diethyl ether or dichloromethane, at room temperature.[7] This reaction is generally rapid and results in the formation of the corresponding N-substituted maleamic acid.

-

Cyclization to the Maleimide: The maleamic acid is then cyclized to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[8]

Alternative Synthetic Approaches

Other synthetic strategies exist, including a one-pot synthesis from maleic anhydride and an amine using a phase-transfer catalyst, which can offer improved efficiency and yields. Another approach involves the use of furan to protect the maleimide double bond during synthesis, followed by a retro-Diels-Alder reaction to regenerate the double bond.[9] This method is particularly useful when harsh reaction conditions are required for other parts of the synthesis that might otherwise affect the maleimide moiety.

Step-by-Step Protocol: Synthesis of N-Phenylmaleimide

This protocol describes the synthesis of N-phenylmaleimide from maleic anhydride and aniline.

Materials:

-

Maleic anhydride

-

Aniline

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Diethyl ether

-

Ethanol

-

Ice bath

Procedure:

-

Step 1: Synthesis of N-Phenylmaleamic Acid

-

Dissolve maleic anhydride (1 equivalent) in diethyl ether in a round-bottom flask.

-

Slowly add a solution of aniline (1 equivalent) in diethyl ether to the maleic anhydride solution while stirring.

-

A precipitate of N-phenylmaleamic acid will form. Continue stirring for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and air dry.

-

-

Step 2: Cyclization to N-Phenylmaleimide

-

In a clean, dry round-bottom flask, combine the N-phenylmaleamic acid (1 equivalent), anhydrous sodium acetate (0.2 equivalents), and acetic anhydride (3 equivalents).[8]

-

Heat the mixture to 60-70°C for 1 hour.[8]

-

Pour the hot reaction mixture into a beaker of ice-cold water and stir vigorously.

-

Collect the precipitated N-phenylmaleimide by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain pure N-phenylmaleimide.

-

Reactivity and Mechanistic Considerations

The primary reaction of interest for N-substituted maleimides in a biological context is the Michael addition with thiols.

The Thiol-Maleimide Michael Addition: Mechanism and Kinetics

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide's electron-deficient double bond.[1] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents that facilitate the formation of the reactive thiolate.[1]

Caption: Mechanism of the Thiol-Maleimide Michael Addition.

Factors Influencing the Reaction

-

pH: The reaction rate is pH-dependent. The optimal pH range is typically 6.5-7.5.[1][3] Below this range, the concentration of the reactive thiolate anion is low, and above this range, the maleimide ring becomes susceptible to hydrolysis.[1][10]

-

Temperature: The reaction is generally performed at room temperature or 37°C. Higher temperatures can increase the rate of hydrolysis.

-

Solvent: Polar, aqueous buffers are commonly used. Organic co-solvents like DMSO or DMF may be necessary for poorly soluble maleimide derivatives.[11]

The Challenge of Stability: Hydrolysis and Ring-Opening

A significant consideration when working with maleimides is their stability. The maleimide ring can undergo hydrolysis, particularly at alkaline pH, to form a maleamic acid derivative that is unreactive towards thiols.[1][10] This can be a concern both before and after conjugation.

Interestingly, after conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This ring-opening can be beneficial as it renders the thioether linkage irreversible and stable to retro-Michael reactions.[12][13] Some "next-generation maleimides" are designed to promote this post-conjugation hydrolysis to enhance the stability of the final product.[13][14]

| N-Substituent | Relative Hydrolysis Rate of Conjugate | Stability to Retro-Michael Reaction |

| Alkyl | Slow | Moderate |

| Aryl | Faster | High |

| Fluoro-aryl | Fastest | Very High |

Table 1: Influence of N-substituent on the stability of the thiosuccinimide conjugate. Data synthesized from multiple sources.[5][12]

Applications in Bioconjugation and Drug Development

The high selectivity of the thiol-maleimide reaction for cysteine residues has made it a workhorse in bioconjugation.

Site-Specific Modification of Proteins and Peptides

Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic, making it an ideal target for site-specific modification of proteins and peptides.[15] By introducing a cysteine residue at a specific location through site-directed mutagenesis, a maleimide-functionalized molecule can be precisely attached to the protein.[15] This has been widely used for attaching fluorescent probes, PEG chains, and other labels.

A Cornerstone in Antibody-Drug Conjugates (ADCs)

N-substituted maleimides are critical components in the development of ADCs. In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The maleimide is often part of the linker that connects the drug to the antibody, typically by reacting with a cysteine residue on the antibody.[2][5] The stability of this linkage is paramount to ensure that the drug is only released at the target site, minimizing off-target toxicity.[5][12]

Caption: General workflow for the synthesis of a cysteine-linked ADC.

Experimental Workflow: Labeling a Cysteine-Containing Peptide

This protocol provides a general procedure for labeling a peptide containing a single cysteine residue with a maleimide-functionalized fluorescent dye.

Materials:

-

Cysteine-containing peptide

-

Maleimide-activated fluorescent dye

-

Degassed phosphate-buffered saline (PBS), pH 7.2

-

DMSO or DMF

-

Size-exclusion chromatography column

Procedure:

-

Prepare Solutions:

-

Dissolve the peptide in degassed PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the maleimide-activated dye in a minimal amount of DMSO or DMF to create a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the dye stock solution to the peptide solution.

-

Gently mix and allow the reaction to proceed for 2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled peptide.

-

-

Characterization:

-

Confirm the labeling efficiency and purity of the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

-

Role in Polymer Chemistry and Materials Science

The reactivity of N-substituted maleimides also makes them valuable in the field of polymer chemistry.

Maleimides as Monomers and Crosslinkers

Maleimide-containing monomers can be polymerized to create functional polymers.[16][17] The maleimide group can be incorporated into the polymer backbone or as a pendant group. These pendant maleimide groups can then be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer chain.[18]

Development of "Smart" Hydrogels

N-substituted maleimides are increasingly being used to create hydrogels with tunable properties.[19][20] By reacting multi-arm PEG polymers functionalized with maleimide groups with thiol-containing crosslinkers, hydrogels can be formed.[20] The properties of these hydrogels, such as their swelling behavior and degradation, can be controlled by the choice of monomers and crosslinkers. These materials have potential applications in drug delivery, tissue engineering, and as injectable hydrogels.[21][22]

Characterization Techniques

The successful synthesis and conjugation of N-substituted maleimides require robust analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of synthesized maleimides and their precursors.[23]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the maleimide derivatives and to confirm the successful conjugation to biomolecules by observing the mass shift.[24]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of maleimide compounds and for analyzing the products of conjugation reactions, allowing for the separation of labeled and unlabeled species.[4]

-

UV-Vis Spectroscopy: This technique can be used to monitor the progress of a conjugation reaction, particularly when the maleimide or the attached molecule has a chromophore.[25]

Conclusion and Future Outlook

N-substituted maleimides are a versatile and powerful class of reagents that have found widespread applications in diverse scientific fields. Their highly selective and efficient reaction with thiols has made them indispensable tools for bioconjugation, particularly in the development of targeted therapeutics like ADCs. The ongoing development of "next-generation" maleimides with improved stability and reactivity profiles promises to further enhance their utility.[14] In materials science, the use of maleimides in the creation of functional polymers and "smart" hydrogels is a rapidly growing area with exciting potential. As our understanding of the chemistry and reactivity of N-substituted maleimides continues to evolve, so too will their applications in addressing challenges in medicine, biotechnology, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinampark.com [kinampark.com]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Pyrrole-2,5-dione Derivatives: A Technical Guide to Their Discovery, Chemistry, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrole-2,5-dione scaffold, commonly known as the maleimide group, represents one of the most versatile and powerful building blocks in modern organic synthesis and chemical biology. Its unique electronic properties make it an exceptional reactant in two fundamental transformations: the Michael addition and the Diels-Alder cycloaddition. This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies, and the ever-expanding applications of maleimide derivatives. We will delve into the mechanistic underpinnings of its reactivity, its pivotal role in the development of targeted therapeutics like antibody-drug conjugates (ADCs), and its utility in materials science. This document is intended for researchers, chemists, and drug development professionals, offering expert insights, validated protocols, and a forward-looking perspective on this indispensable chemical entity.

Introduction: The Enduring Significance of the Maleimide Core

The maleimide is a five-membered unsaturated imide derived from maleic acid.[1] Its core structure, a pyrrole-2,5-dione ring, is characterized by an electron-deficient carbon-carbon double bond, flanked by two carbonyl groups. This arrangement imparts a high degree of reactivity, making the maleimide an excellent electrophile (specifically, a Michael acceptor) and a potent dienophile.[1][2]

First explored in the context of classical organic reactions, the maleimide scaffold has transitioned from a synthetic curiosity to a cornerstone of modern biochemistry and pharmaceutical sciences.[3] Its remarkable chemoselectivity, particularly towards thiol groups found in cysteine residues of proteins, allows for precise, site-specific modifications of complex biomolecules under mild, physiological conditions.[][5] This feature has been the driving force behind its adoption in bioconjugation, a field dedicated to linking different molecular entities to create novel functions.

The impact of maleimide chemistry is perhaps most profoundly felt in oncology, where it serves as a critical linker in several FDA-approved antibody-drug conjugates (ADCs).[6][7][8] These sophisticated therapeutics leverage the targeting ability of a monoclonal antibody to deliver a highly potent cytotoxic drug directly to cancer cells, with the maleimide often forming the crucial covalent bond that tethers the drug to the antibody.[8] Beyond medicine, maleimide derivatives are integral to the creation of advanced polymers and functional materials, including self-healing networks and high-temperature thermosets.[2] This guide will trace the journey of this remarkable scaffold from its foundational chemistry to its cutting-edge applications.

Foundational Chemistry: Key Reactions of the Maleimide Ring

The utility of pyrrole-2,5-diones is dominated by two powerful and highly reliable reactions that exploit the electrophilic nature of their double bond.

The Thiol-Michael Addition: The Cornerstone of Bioconjugation

The most widely exploited reaction of maleimides is the Michael addition, particularly with thiol nucleophiles.[9][10] This reaction involves the conjugate addition of a thiolate anion to one of the olefinic carbons of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[11]

The reaction is exceptionally efficient and highly selective for thiols within a specific pH range, typically 6.5 to 7.5.[12] At this physiological pH, the sulfhydryl group of a cysteine residue (pKa ~8.5) is partially deprotonated to the more nucleophilic thiolate anion, which rapidly attacks the maleimide.[] The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH, providing the basis for its chemoselectivity in complex biological mixtures.[12] This selectivity allows for the precise labeling of cysteine residues on proteins, even in the presence of numerous lysine residues with their primary amine groups.[]

Caption: The Thiol-Michael addition reaction.

The Diels-Alder Reaction: A Tool for Cycloaddition

As an excellent dienophile, the maleimide readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[13][14] This reaction pairs the maleimide with a conjugated diene, such as furan or cyclopentadiene, to form a stable six-membered ring adduct.[15][16] The reaction is thermally driven and often reversible, a property that has been ingeniously exploited in materials science for creating self-healing polymers.[2]

In the context of bioconjugation, the Diels-Alder reaction offers an alternative strategy to the thiol-Michael addition.[13] An antibody can be functionalized with a diene, and a drug payload can be equipped with a maleimide. The subsequent cycloaddition creates a highly stable linkage.[17] Research has shown that these Diels-Alder cycloadducts can exhibit greater stability in serum compared to the corresponding thioether adducts, offering a potential solution to the stability issues discussed in the next section.[13]

The Challenge of Stability: The Retro-Michael Reaction

Despite the robustness of the initial thiol-maleimide conjugation, the resulting succinimide thioether bond is not perfectly stable and can undergo a retro-Michael reaction.[1] This elimination reaction is essentially the reverse of the initial conjugation, where the thioether bond cleaves, regenerating the maleimide and the free thiol.[12]

In a biological environment, this reversibility can lead to "payload migration." For example, an ADC might release its cytotoxic drug, which can then be transferred to other circulating proteins containing free thiols, such as human serum albumin.[12] This leads to off-target toxicity and a reduction in the therapeutic efficacy of the drug.[6]

To address this instability, several strategies have been developed:

-

Ring Hydrolysis: The succinimide ring of the conjugate can be intentionally hydrolyzed under mild basic conditions. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[6][12]

-

Next-Generation Maleimides: Researchers have designed novel maleimide derivatives, such as N-aryl maleimides, that form more stable conjugates. These derivatives can accelerate the stabilizing hydrolysis of the succinimide ring after conjugation.[18]

References

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. Maleimide | Platform function for innovative materials [specificpolymers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,5-dioxopyrrole-1-carboxylate

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 2,5-dioxopyrrole-1-carboxylate. We will delve into the theoretical underpinnings that govern its solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

Introduction to this compound and the Imperative of Solubility

This compound, a derivative of maleimide, is a molecule of significant interest in bioconjugation chemistry and pharmaceutical sciences. Maleimides are widely utilized for their high reactivity towards thiol groups, enabling the specific labeling and crosslinking of proteins and other biomolecules.[1] The ethyl carboxylate group attached to the nitrogen of the pyrrole ring modifies the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility.

A compound's solubility dictates its bioavailability, formulation possibilities, and reaction kinetics in various media.[2] Poor aqueous solubility, a common challenge in drug development, can hinder the clinical translation of promising therapeutic agents.[1] Therefore, a thorough understanding of the solubility of this compound in a range of solvents is paramount for its effective application.

Chemical Structure and Properties:

-

IUPAC Name: Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate[3]

-

CAS Number: 55750-49-7[4]

-

Molecular Formula: C₇H₇NO₄[4]

-

Molecular Weight: 169.13 g/mol [4]

-

Appearance: White to off-white solid[4]

-

Predicted Boiling Point: 257.3 ± 23.0 °C[4]

-

Predicted Density: 1.407 ± 0.06 g/cm³[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the fundamental tenet of solubility.[5][6] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of this compound is influenced by its functional groups: the polar imide and ester groups, and the relatively nonpolar ethyl group and pyrrole ring.

Key Factors Influencing Solubility:

-

Polarity: The presence of carbonyl groups in the imide and ester functions imparts significant polarity to the molecule, suggesting potential solubility in polar solvents.

-

Hydrogen Bonding: The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (e.g., water, alcohols) are likely to exhibit some degree of solubility.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[5] While this compound is a relatively small molecule, its rigidity could influence its interaction with solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5]

-

pH: In aqueous solutions, the pH can significantly impact the solubility of ionizable compounds.[2] However, this compound is not expected to have readily ionizable groups within a typical pH range.

Rationale for Solvent Selection

A comprehensive solubility profile should be determined across a spectrum of solvents with varying polarities and hydrogen bonding capabilities. The following table outlines a suggested panel of solvents for testing.

| Solvent Class | Solvent | Rationale |

| Nonpolar | Hexane, Toluene | To assess solubility in hydrocarbon environments. Low solubility is expected. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents cover a range of polarities and are common in organic synthesis and purification. Good solubility is anticipated in some of these. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | To evaluate solubility in aqueous and alcoholic systems, which is crucial for biological applications. Moderate to low solubility in water and higher solubility in alcohols is expected. |

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of the compound's solubility in various solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.2 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at this concentration.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of the dissolved this compound using the chosen analytical method against a pre-established calibration curve.

-

Calculate the solubility in units of mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar | 1.89 | ||

| Toluene | Nonpolar | 2.38 | ||

| Dichloromethane | Polar Aprotic | 9.08 | ||

| Ethyl Acetate | Polar Aprotic | 6.02 | ||

| Tetrahydrofuran | Polar Aprotic | 7.52 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Dimethylformamide | Polar Aprotic | 36.7 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | ||

| Water | Polar Protic | 80.1 | ||

| Methanol | Polar Protic | 32.7 | ||

| Ethanol | Polar Protic | 24.5 | ||

| Isopropanol | Polar Protic | 19.9 |

Note: Dielectric constants are approximate values at 20-25 °C.[7][8]

Interpreting the Results:

The relationship between solvent polarity and solubility can be visualized in the following diagram:

Caption: Factors influencing solubility.

Based on the structure of this compound, we can anticipate the following trends:

-

Low solubility in nonpolar solvents like hexane and toluene due to the polar nature of the imide and ester groups.

-

Good solubility in polar aprotic solvents such as DCM, ethyl acetate, THF, ACN, DMF, and DMSO. These solvents can interact favorably with the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network.

-

Moderate solubility in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors to the carbonyl oxygens, the nonpolar ethyl group may limit overall solubility.

-

Low solubility in water is expected due to the presence of the nonpolar ethyl group and the overall organic nature of the molecule, despite the polar functional groups. The energy required to break the strong hydrogen bonds between water molecules to accommodate the solute may not be sufficiently compensated by the solute-water interactions.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed for successful formulation, purification, and application of this important chemical entity. The insights gained from a detailed solubility study will undoubtedly accelerate research and development in the many fields where this compound finds its use.

References

- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 55750-49-7 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

Unlocking Cellular Mechanisms: A Technical Guide to the Potential Biological Activities of N-ethoxycarbonylmaleimide

This guide provides an in-depth exploration of the potential biological activities of N-ethoxycarbonylmaleimide, a molecule of interest for researchers and drug development professionals. While direct studies on this specific compound are nascent, its core reactivity, dictated by the maleimide functional group, allows for a scientifically grounded extrapolation of its likely biological effects. By examining the well-documented activities of its close structural analog, N-ethylmaleimide (NEM), we can construct a robust framework for understanding and investigating the potential of N-ethoxycarbonylmaleimide as a powerful tool in chemical biology and pharmacology.

The Power of the Maleimide: A Gateway to Cysteine Reactivity

At the heart of N-ethoxycarbonylmaleimide's biological potential lies its maleimide ring. This functional group is a highly efficient Michael acceptor, rendering it exceptionally reactive towards nucleophiles. Within the complex milieu of the cell, the deprotonated thiol (thiolate) group of cysteine residues is the primary target for maleimides.[1] This high degree of selectivity for cysteines over other nucleophilic amino acid residues, such as lysine or histidine, under physiological conditions (pH 6.5-7.5), is a cornerstone of its utility as a research tool and its potential as a therapeutic agent.[2]

The reaction proceeds via a covalent Michael addition, forming a stable thioether bond. This irreversible alkylation of cysteine residues is the fundamental mechanism through which N-ethoxycarbonylmaleimide is predicted to exert its biological effects.[1]

The Central Mechanism: Irreversible Cysteine Alkylation

The interaction between N-ethoxycarbonylmaleimide and a target protein is predicated on the accessibility and reactivity of its cysteine residues. The ethoxycarbonyl group, while influencing properties like solubility and cell permeability, does not fundamentally alter the core reactivity of the maleimide ring.

Caption: Covalent modification of a protein cysteine residue by N-ethoxycarbonylmaleimide.

This irreversible binding has profound consequences, as cysteine residues are often located in catalytically active sites of enzymes, are involved in maintaining protein structure through disulfide bonds, or play critical roles in protein-protein interactions.

Potential Biological Activities: Insights from N-ethylmaleimide (NEM)

The biological effects of N-ethylmaleimide (NEM), a well-characterized thiol-alkylating agent, provide a valuable blueprint for the anticipated activities of N-ethoxycarbonylmaleimide.

Enzyme Inhibition

A primary and predictable consequence of cysteine alkylation is the irreversible inhibition of enzymes that rely on a catalytic cysteine residue.

Case Study: Succinate Dehydrogenase

Succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain, has been shown to be irreversibly inhibited by NEM.[3] The inhibition is due to the alkylation of essential sulfhydryl groups at the active site.[3] Substrates and competitive inhibitors can protect the enzyme from NEM, demonstrating that the modification occurs at or near the substrate-binding site.[3] This mode of action suggests that N-ethoxycarbonylmaleimide would act as a non-competitive or irreversible inhibitor, depending on the specific enzyme and the role of the targeted cysteine.

| Parameter | Competitive Inhibition | Non-competitive Inhibition | Uncompetitive Inhibition | Irreversible Inhibition (NEM-like) |

| Binds to | Enzyme's active site | Allosteric site | Enzyme-substrate complex | Active site or allosteric cysteine |

| Effect on Vmax | Unchanged | Decreased | Decreased | Decreased |

| Effect on Km | Increased | Unchanged | Decreased | Variable, often appears as non-competitive |

Modulation of Cellular Signaling

Cysteine residues are critical for the function of many proteins involved in signal transduction. Their modification can therefore have far-reaching effects on cellular communication.

Example: T-Cell Function

NEM has been demonstrated to inhibit the activation of human T-cells.[4] Specifically, NEM blocks Concanavalin A-induced agglutination, the production of interleukin-2 (IL-2), and the expression of IL-2 receptors.[4] These effects are likely due to the alkylation of cysteine residues on key signaling proteins, thereby disrupting the pathways that lead to T-cell activation and proliferation. This suggests a potential immunomodulatory role for N-ethoxycarbonylmaleimide.

Impact on Organelle Dynamics

The function and morphology of organelles are tightly regulated by a host of proteins, many of which are susceptible to cysteine modification.

Mitochondrial Fusion

Mitochondria are dynamic organelles that constantly undergo fusion and fission. NEM has been shown to induce mitochondrial fusion at near-toxic concentrations.[5] This effect is attributed to the alkylation of critical cysteine residues in proteins that regulate mitochondrial dynamics.[5] This finding indicates that N-ethoxycarbonylmaleimide could be a useful tool for studying the molecular machinery of mitochondrial fusion and fission.

Disruption of Ion Homeostasis

Thiol-modifying agents can interfere with the delicate balance of intracellular ions. Studies with NEM have revealed that it can elevate the cytosolic concentration of free zinc (Zn²⁺) in neurons, without affecting calcium (Ca²⁺) levels.[6] This increase in intracellular zinc contributes to NEM-induced neurotoxicity.[6] This highlights the potential for N-ethoxycarbonylmaleimide to perturb cellular ion homeostasis, a critical consideration in any toxicological assessment.

Experimental Protocols and Methodologies

Investigating the biological activities of N-ethoxycarbonylmaleimide requires a systematic approach. Below are foundational protocols for assessing its effects on enzyme activity and cellular processes.

Protocol: Determining Enzyme Inhibition Kinetics

Objective: To characterize the inhibitory effect of N-ethoxycarbonylmaleimide on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

N-ethoxycarbonylmaleimide stock solution (e.g., in DMSO)

-

Assay buffer

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the optimal conditions (pH, temperature, substrate concentration) for the enzyme assay.

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of N-ethoxycarbonylmaleimide for different durations.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate.

-

-

Data Analysis:

-

Plot enzyme activity as a function of N-ethoxycarbonylmaleimide concentration to determine the IC₅₀ value.

-

To distinguish between different types of reversible and irreversible inhibition, perform Lineweaver-Burk or Michaelis-Menten analysis by measuring reaction rates at various substrate and inhibitor concentrations.[7][8]

-

Caption: Workflow for determining enzyme inhibition by N-ethoxycarbonylmaleimide.

Protocol: Assessing Mitochondrial Morphology

Objective: To determine if N-ethoxycarbonylmaleimide affects mitochondrial dynamics in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

N-ethoxycarbonylmaleimide

-

Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Treatment: Treat cells with varying concentrations of N-ethoxycarbonylmaleimide for a defined period. Include a vehicle control.

-

Staining: Stain the cells with a mitochondrial probe according to the manufacturer's instructions.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Visually inspect and quantify changes in mitochondrial morphology (e.g., fragmentation vs. elongation/fusion).

Toxicological Considerations and Future Directions

As a reactive electrophile, N-ethoxycarbonylmaleimide has the potential for off-target effects and cytotoxicity. Its ability to alkylate proteins indiscriminately at high concentrations can lead to widespread cellular dysfunction. Therefore, careful dose-response studies are essential to distinguish specific biological activities from generalized toxicity.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive studies to directly assess the biological effects of N-ethoxycarbonylmaleimide.

-

Proteomic Profiling: Using chemical proteomics to identify the specific protein targets of N-ethoxycarbonylmaleimide within the cell.[9]

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of N-ethoxycarbonylmaleimide to optimize potency and selectivity for specific targets.

References

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibitory effects of N-ethylmaleimide, colchicine and cytochalasins on human T-cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of mitochondrial fusion by cysteine-alkylators ethacrynic acid and N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate

Abstract

Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-carboethoxy-maleimide, is a valuable reagent in bioconjugation chemistry and a versatile building block in organic synthesis. Its maleimide moiety allows for highly selective covalent modification of thiols, such as cysteine residues in proteins, while the ethyl carboxylate group offers a site for further chemical elaboration. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The protocol is designed for reproducibility and scalability, with an emphasis on the rationale behind key procedural steps and critical safety considerations.

Introduction and Synthetic Strategy

The synthesis of this compound is efficiently achieved through the N-acylation of maleimide with ethyl chloroformate. Maleimide provides the core pyrrole-2,5-dione structure, which is essential for thiol-reactive applications[1][2]. The reaction is facilitated by a non-nucleophilic organic base, N-methylmorpholine, which acts as a proton scavenger to neutralize the hydrochloric acid generated in situ.

The choice of reaction conditions is critical for achieving a high yield and purity. The reaction is conducted at a reduced temperature (5 °C) to control the exothermicity and minimize potential side reactions, such as the hydrolysis of ethyl chloroformate or polymerization of maleimide. Ethyl acetate is selected as the solvent due to its suitable polarity for dissolving the reactants and its relatively low boiling point, which simplifies product isolation. Post-reaction work-up involves a straightforward aqueous wash to remove the base hydrochloride salt, followed by purification via silica gel chromatography to isolate the target compound from any unreacted starting materials or byproducts.

Reaction Scheme:

References

Application Notes & Protocols: The Strategic Use of Ethyl 2,5-dioxopyrrole-1-carboxylate in Michael Addition Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of an Electron-Deficient Alkene

Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-Carbethoxy-maleimide (CAS No. 55750-49-7), is a highly valuable reagent in modern organic synthesis.[1] Its core structure features a maleimide ring N-substituted with an electron-withdrawing ethoxycarbonyl group. This configuration renders the carbon-carbon double bond exceptionally electron-deficient and sterically accessible, making it a potent Michael acceptor for a diverse range of nucleophiles.[2][3]

The conjugate addition of nucleophiles to this scaffold provides a direct and efficient route to substituted succinimides. These products are not merely reaction adducts; they are privileged structures found in numerous biologically active compounds and serve as critical chiral building blocks for drug discovery and development.[4][5][6] This guide provides an in-depth exploration of the reaction mechanism, key experimental parameters, and detailed protocols for leveraging this compound in Michael addition reactions.

The Reaction Mechanism: A Tale of Conjugate Addition

The Michael reaction is a cornerstone of C-C bond formation, proceeding via a conjugate 1,4-addition mechanism.[7][8] In the context of this compound, the process is typically initiated by a base or an organocatalyst, which deprotonates a pro-nucleophile (the Michael donor) to generate a resonance-stabilized anion (e.g., an enolate, thiolate, or nitronate).[9][10]

Causality in Mechanism: The high reactivity of the N-acyl maleimide system is driven by two key factors:

-

Electronic Activation: The two endocyclic carbonyl groups and the exocyclic N-ethoxycarbonyl group strongly withdraw electron density from the C=C double bond, creating a pronounced electrophilic character at the β-carbon.

-

Thermodynamic Driving Force: The reaction converts a π-bond and a σ-bond into two more stable σ-bonds, and the resulting intermediate anion is stabilized by the adjacent carbonyl group, making the overall process thermodynamically favorable.[11]

The generated nucleophile then attacks the electrophilic β-carbon of the maleimide ring. This step is followed by protonation of the resulting enolate intermediate to yield the final succinimide adduct.[12]

Figure 1: General mechanism of a base-catalyzed Michael addition.

Application Notes: Guiding Principles for Successful Reactions

The success of a Michael addition hinges on the judicious selection of nucleophiles, catalysts, and solvents. Understanding the interplay between these components is critical for achieving high yields and, where applicable, high stereoselectivity.

Scope of Nucleophiles (Michael Donors)

A key advantage of using this compound is its reactivity towards both soft and hard nucleophiles. Weaker, "softer" nucleophiles are particularly well-suited for 1,4-conjugate addition, minimizing competitive 1,2-addition at one of the carbonyl carbons.[12][13]

-

Carbon Nucleophiles: Doubly-stabilized carbanions are ideal Michael donors. Examples include enolates derived from β-ketoesters , malonates , aldehydes , and ketones .[4][8][14] Simple ketones and aldehydes can be effectively used, especially in organocatalytic asymmetric variants.[15]

-

Heteroatom Nucleophiles:

-

Thiols (Thia-Michael Addition): The reaction with thiols is highly efficient and often proceeds rapidly under mild basic conditions to form stable thioether bonds. This reaction is a cornerstone of bioconjugation chemistry.[10][16]

-

Amines (Aza-Michael Addition): Primary and secondary amines can also serve as effective nucleophiles. The resulting adducts are valuable precursors to complex nitrogen-containing heterocycles.[17][18]

-

The Role of the Catalyst

The choice of catalyst dictates the reaction pathway and is the primary tool for inducing stereoselectivity.

-

Achiral Base Catalysis: For simple additions where stereochemistry is not a concern, common organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are sufficient to generate the required nucleophile.

-

Asymmetric Organocatalysis: This is where the true synthetic power is unlocked. Chiral organocatalysts form transient, stereochemically-defined intermediates that guide the nucleophile to attack a specific face of the Michael acceptor.

-

Chiral Secondary Amines (e.g., Diarylprolinol Silyl Ethers): These catalysts react with aldehyde or ketone donors to form chiral enamines. The enamine then attacks the maleimide in a highly controlled fashion, delivering products with excellent enantioselectivity.[4]

-

Bifunctional Catalysts (e.g., Thioureas, Squaramides): These molecules possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea or squaramide motif). The basic site activates the nucleophile, while the H-bond donor coordinates to the carbonyl groups of the maleimide, locking it into a specific conformation and activating it for the attack.[15][19] This dual activation model is exceptionally effective for achieving high stereocontrol.

-

Solvent and Reaction Conditions

-

Solvents: Aprotic solvents such as toluene, chloroform (CHCl₃), dichloromethane (DCM), and ethyl acetate (EtOAc) are commonly employed.[14][20] The choice can influence catalyst solubility and reaction rates. For green chemistry applications, reactions in aqueous media have also been successfully demonstrated.[15]

-

Temperature: Most organocatalytic Michael additions are performed at or below room temperature (0 °C to 25 °C) to maximize stereoselectivity. Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).[15]

-

Stoichiometry: The Michael donor is often used in a slight to moderate excess (1.2 to 2.0 equivalents) to ensure complete consumption of the more valuable maleimide acceptor. Catalyst loading in asymmetric reactions is typically low, ranging from 0.5 to 20 mol%.[15]

Detailed Experimental Protocols

The following protocols are representative examples adapted from established literature procedures for N-substituted maleimides and are directly applicable to this compound.

Protocol 1: General Procedure for the Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes a straightforward, base-catalyzed conjugate addition, suitable for generating racemic or achiral succinimide products.

References

- 1. This compound, 5 g, CAS No. 55750-49-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Michael Addition [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. hereon.de [hereon.de]

- 11. researchgate.net [researchgate.net]

- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Ethyl 2,5-dioxopyrrole-1-carboxylate: A Versatile Reagent for Modern Organic Synthesis

Application Note & Protocols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dioxopyrrole-1-carboxylate, an N-substituted maleimide derivative, is a highly valuable and versatile reagent in the field of organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing N-ethoxycarbonyl group and the conjugated dicarbonyl system, render the pyrrole ring exceptionally electrophilic. This heightened reactivity makes it an ideal substrate for a wide array of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and its application in key synthetic methodologies, including Diels-Alder cycloadditions and Michael additions, which are foundational for building diverse heterocyclic compounds and other valuable scaffolds for drug discovery and materials science.[1][2][3]

Section 1: Synthesis of this compound

Reaction Principle

The synthesis of this compound is typically achieved through the N-acylation of maleimide. This reaction employs ethyl chloroformate as the acylating agent in the presence of a mild base, such as N-methylmorpholine, to neutralize the HCl generated in situ. The reaction proceeds efficiently under mild conditions, providing a direct route to the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Materials:

-

Maleimide (9.7 g, 0.1 mol)

-

Ethyl acetate (50 mL)

-

N-methylmorpholine (1.1 mL)

-

Ethyl chloroformate (1.1 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel (40-63 µm) for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 9.7 g (0.1 mol) of maleimide in a mixture of 50 mL of ethyl acetate and 1.1 mL of N-methylmorpholine.

-

Cool the solution to 5 °C using an ice bath.

-

Slowly add 1.1 mL of ethyl chloroformate dropwise to the cooled solution while maintaining the temperature at 5 °C.

-

Stir the reaction mixture at 5 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove any insoluble impurities by filtration.

-

Transfer the filtrate to a separatory funnel and wash with 50 mL of water.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate (66/34, v/v) mixture as the eluent to yield the pure product.

Synthesis Workflow

References

- 1. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. This compound CAS#: 55750-49-7 [m.chemicalbook.com]

The Versatile Role of Ethyl 2,5-dioxopyrrole-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount. Among these, Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-carboethoxymaleimide, has emerged as a pivotal reagent. Its unique structural features, particularly the electrophilic maleimide ring, render it highly valuable for a range of applications, from the synthesis of novel heterocyclic scaffolds to the construction of complex biomolecules. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry research, offering detailed application notes and validated protocols for its effective implementation in the laboratory.

Core Properties and Reactivity Profile

This compound is a white to off-white solid with the chemical formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1] Its reactivity is dominated by the maleimide moiety, which acts as an excellent Michael acceptor. This allows for facile conjugate addition reactions with a variety of nucleophiles, most notably thiols. The ethyl carbamate group attached to the nitrogen atom influences the reactivity of the maleimide ring and provides a handle for further synthetic modifications.

| Property | Value | Source |

| CAS Number | 55750-49-7 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 257.3±23.0 °C (Predicted) | [1] |

| Density | 1.407±0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Application in Bioconjugation: The Thiol-Maleimide Ligation

One of the most powerful applications of the maleimide core, and by extension this compound derivatives, is in bioconjugation. The reaction between a maleimide and a thiol group from a cysteine residue in a protein or peptide is a cornerstone of this field, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2] The reaction proceeds via a Michael addition, forming a stable thioether bond.[2]

Causality Behind Experimental Choices in Thiol-Maleimide Ligation

The success of this conjugation is highly dependent on reaction conditions. The pH of the buffer is a critical parameter, with an optimal range of 6.5-7.5.[2] Below pH 6.5, the thiol group is protonated, which significantly reduces its nucleophilicity and slows down the reaction rate.[2] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) can occur, leading to a loss of selectivity.[2] Temperature and reaction time are also key variables, with reactions typically performed at room temperature for 1-2 hours or at 4°C overnight for more sensitive biomolecules.[2]

Caption: Workflow of Thiol-Maleimide Ligation for Bioconjugation.

Protocol: General Procedure for Protein Labeling with a Maleimide Reagent

This protocol provides a general guideline for the conjugation of a thiol-reactive maleimide dye to a protein containing cysteine residues.

Materials:

-

Maleimide-functionalized dye or molecule of interest

-

Protein to be labeled (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)[3]

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a suitable purification column (e.g., gel filtration).[1]

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

-

Application in Heterocycle Synthesis via Michael Addition

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a succinimide or pyrrolidine core. These scaffolds are prevalent in many biologically active molecules. The Michael addition of a nucleophile to the maleimide double bond is a key step in these synthetic routes.

Synthesis of Succinimide Derivatives with Potential Therapeutic Activity

Recent research has demonstrated the synthesis of novel succinimide derivatives with potential anti-inflammatory and analgesic properties through the Michael addition of various nucleophiles to N-substituted maleimides.[4][5] For instance, the organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide yields a succinimide product that exhibits inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[4][5]

Caption: Michael Addition for the Synthesis of Succinimide Derivatives.

Protocol: Synthesis of a Succinimide Derivative via Michael Addition

This protocol is a representative example of a Michael addition reaction using a maleimide acceptor to synthesize a succinimide derivative with potential biological activity.[6][7]

Materials:

-

N-phenylmaleimide

-

Ethyl isobutyrate

-

Organocatalyst (e.g., methylated L-proline)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1 equivalent) and the organocatalyst (e.g., 10 mol%).

-

Dissolve the solids in the anhydrous solvent.

-

-

Addition of Nucleophile:

-

Slowly add ethyl isobutyrate (1.2 equivalents) to the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[5]

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure succinimide product.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Emerging Applications: PROTACs and Beyond

The maleimide scaffold is increasingly being incorporated into novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[8][9] The maleimide moiety can be used as a reactive handle to covalently attach to a cysteine residue on the target protein, forming a covalent PROTAC. Alternatively, the succinimide core, derived from a maleimide, can be part of the linker connecting the target-binding ligand and the E3 ligase ligand.[10] This highlights the continued importance of this compound as a starting material for accessing these advanced therapeutic constructs.

Caption: Conceptual Diagram of a PROTAC Incorporating a Succinimide-based Linker.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its well-defined reactivity, particularly the maleimide's propensity for Michael additions, has been expertly harnessed for a multitude of applications. From the precise construction of bioconjugates for targeted therapies and diagnostics to the synthesis of novel small molecule therapeutics, this reagent continues to empower researchers in the pursuit of new medicines. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further innovation in the field of drug discovery.

References

- 1. bioacts.com [bioacts.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,5-dioxopyrrole-1-carboxylate as a dienophile in Diels-Alder cycloadditions

Application & Protocol Guide

Topic: Ethyl 2,5-dioxopyrrole-1-carboxylate as a Dienophile in Diels-Alder Cycloadditions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with remarkable stereocontrol.[1] The reactivity and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants, specifically the conjugated diene and the dienophile.[2] This guide focuses on this compound, a highly effective dienophile. The presence of the N-ethoxycarbonyl group, an electron-withdrawing moiety, significantly activates the maleimide core, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating reaction rates with a wide range of dienes.[2] We provide a detailed exploration of its synthesis, mechanistic considerations, and comprehensive, field-tested protocols for its application in Diels-Alder cycloadditions, highlighting its utility in creating complex molecular architectures for research and drug development.

Mechanistic Principles and Strategic Advantages

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state, forming two new carbon-carbon sigma bonds and a pi bond simultaneously.[1] The rate of the "normal-demand" Diels-Alder reaction is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A smaller energy gap leads to a faster reaction.

This compound (CAS 55750-49-7) is an exemplary activated dienophile.[3][4] The N-ethoxycarbonyl group functions as a potent electron-withdrawing group, which delocalizes electron density away from the carbon-carbon double bond of the maleimide ring. This electronic pull significantly lowers the energy of the dienophile's LUMO, making it more electrophilic and highly reactive towards electron-rich dienes.[2] This enhancement in reactivity allows for cycloadditions to proceed under milder conditions and often with higher yields compared to less activated dienophiles.